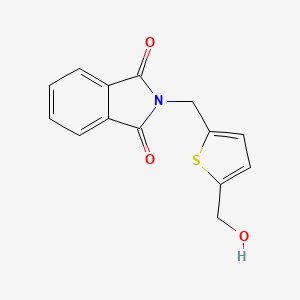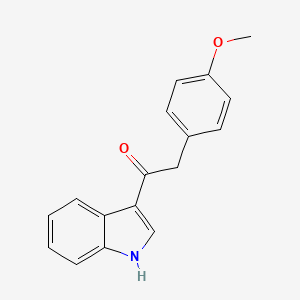![molecular formula C11H19BN2O5 B11850723 {1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-72-6](/img/structure/B11850723.png)
{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an amide linkage, and a boronic acid functional group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
科学的研究の応用
Chemistry
In chemistry, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of complex molecular structures .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor due to the presence of the boronic acid group, which can interact with enzyme active sites .
Medicine
In medicine, (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, including the development of new drugs targeting specific enzymes and pathways .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar chemical reactions.
Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative with different functional groups.
Boronophenylalanine: A boronic acid-containing amino acid used in biological research.
Uniqueness
(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, an amide linkage, and a boronic acid group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
特性
CAS番号 |
915283-72-6 |
|---|---|
分子式 |
C11H19BN2O5 |
分子量 |
270.09 g/mol |
IUPAC名 |
[1-[2-(4-oxopentanoylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H19BN2O5/c1-8(15)4-5-10(16)13-7-11(17)14-6-2-3-9(14)12(18)19/h9,18-19H,2-7H2,1H3,(H,13,16) |
InChIキー |
MHGCJWYSCRNMQJ-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)CCC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)




![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)

![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)



![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)

